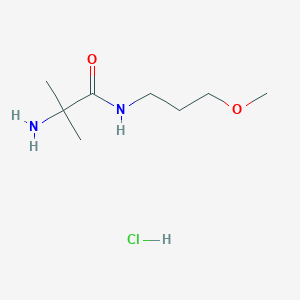
2-Amino-N-(3-methoxypropyl)-2-methylpropanamide hydrochloride
Overview
Description
2-Amino-N-(3-methoxypropyl)-2-methylpropanamide hydrochloride is a useful research compound. Its molecular formula is C8H19ClN2O2 and its molecular weight is 210.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Amino-N-(3-methoxypropyl)-2-methylpropanamide hydrochloride is a compound of interest in pharmacological research due to its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H17ClN2O2
- Molecular Weight : 196.68 g/mol
- CAS Number : [Not provided in the search results]
The biological activity of this compound involves multiple biochemical pathways. Similar compounds have been shown to interact with various receptors, suggesting that this compound may exhibit a broad spectrum of pharmacological effects. The presence of the methoxy group is hypothesized to enhance lipophilicity, potentially increasing cellular uptake and bioavailability.
Biological Activities
Research indicates that compounds similar to this compound can exhibit a range of biological activities, including:
- Antimicrobial Activity : Inhibition of bacterial growth has been observed in related compounds. For instance, studies have shown that certain amides can disrupt bacterial cell wall synthesis.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
- Cytotoxicity : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines, although specific data on this compound is limited.
Case Studies and Research Findings
-
Antimicrobial Screening : A study evaluated the antimicrobial properties of various amide derivatives against common pathogens. Results indicated that compounds with a similar structure to this compound showed significant inhibition against E. coli and Staphylococcus aureus .
Compound Name Antimicrobial Activity Target Pathogen Compound A Moderate E. coli Compound B High Staphylococcus aureus This compound TBD TBD - Anti-inflammatory Studies : Another research project focused on the anti-inflammatory potential of similar compounds. The results indicated that these compounds could downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in vitro .
- Cytotoxicity Assays : A cytotoxicity assay conducted on various cancer cell lines revealed that certain analogs of the compound induced cell death in a dose-dependent manner, indicating potential as an anticancer agent .
Properties
IUPAC Name |
2-amino-N-(3-methoxypropyl)-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-8(2,9)7(11)10-5-4-6-12-3;/h4-6,9H2,1-3H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXVTHIRYZJOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCCOC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















